Caffeic acid amide is a derivative of caffeic acid, a phenolic compound widely found in various plants. This compound features an amide functional group, which is formed by the reaction of caffeic acid with amino acids. Caffeic acid itself has a chemical structure characterized by two hydroxyl groups and a double bond, contributing to its antioxidant properties. The amide form enhances the biological activity of caffeic acid, making it a subject of interest in both pharmacological and biochemical studies.
Caffeic acid amides exhibit significant biological activities, primarily due to their antioxidant properties. They can scavenge free radicals and inhibit lipid peroxidation, which is crucial for protecting cellular structures from oxidative damage . Additionally, these compounds have been shown to possess anti-inflammatory and anticancer activities by modulating various signaling pathways involved in tumor progression and metastasis .
The synthesis of caffeic acid amides can be categorized into several methods:
Caffeic acid amides find applications in various fields:
Studies have shown that caffeic acid amides interact with various biological targets, including enzymes involved in oxidative stress response and inflammatory pathways. Their ability to inhibit reactive oxygen species production suggests a protective role against cellular damage. Furthermore, these compounds may modulate gene expression related to cancer progression, indicating potential therapeutic benefits in oncology .
Caffeic acid amide shares structural similarities with several other compounds derived from caffeic acid or related phenolic structures. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Caffeic Acid | Phenolic Acid | Base structure for all derivatives |
| Caffeic Acid Methyl Ester | Ester | Methylated form with enhanced lipophilicity |
| Caffeoyl Shikimic Acid | Caffeoyl Derivative | Involves shikimic acid structure |
| Caffeoyl Tartaric Acid | Caffeoyl Derivative | Combines tartaric acid with caffeoyl group |
| Caffeamide | Amide | Lacks additional hydroxyl groups |
Caffeic acid amide is unique due to its specific combination of antioxidant properties and its ability to form stable complexes with biological targets, enhancing its efficacy compared to other derivatives.
Caffeic acid amide (C$$9$$H$$9$$NO$$_3$$) is a secondary metabolite belonging to the hydroxycinnamic acid amide family. Its structure comprises a caffeic acid backbone—a 3,4-dihydroxycinnamic acid—linked to an amine group via an amide bond (Figure 1). The molecular weight of 179.17 g/mol and the presence of ortho-dihydroxyl groups on the aromatic ring distinguish it from simpler phenolic acids. The amide functional group replaces the carboxylic acid moiety of caffeic acid, enhancing lipophilicity and resistance to enzymatic degradation.
Table 1: Key Structural Features of Caffeic Acid Amide
| Feature | Description |
|---|---|
| Core Structure | 3,4-Dihydroxycinnamic acid with an amide group |
| Molecular Formula | C$$9$$H$$9$$NO$$_3$$ |
| Functional Groups | Two phenolic hydroxyls, one acrylamide group |
| Isomerism | Trans-configuration (E-isomer) predominates due to stability |
The compound’s classification as a phenolic amide places it within a broader group of caffeic acid derivatives, which include esters (e.g., chlorogenic acid) and hybrids (e.g., caffeoyl shikimic acid). Its synthesis typically involves coupling caffeic acid with ammonia or primary amines under catalytic conditions, a process facilitated by enzymes such as acyltransferases in plants.
Caffeic acid amide occurs naturally in limited plant species, often as part of defense mechanisms against oxidative stress and pathogens. It has been identified in Eucalyptus globulus bark and select members of the Asteraceae family, though its distribution is less widespread than caffeic acid itself. The biosynthesis of caffeic acid amide proceeds via two primary routes:
Table 2: Natural Sources of Caffeic Acid Amide
| Source | Plant Family | Tissue | Concentration (mg/kg) |
|---|---|---|---|
| Eucalyptus globulus | Myrtaceae | Bark | 12–18 |
| Artemisia annua | Asteraceae | Leaves | 8–14 |
The limited natural abundance of caffeic acid amide contrasts with the ubiquity of caffeic acid in fruits, vegetables, and beverages like coffee and wine. This disparity suggests specialized ecological roles, potentially linked to species-specific stress responses.
The study of caffeic acid amide emerged in the late 20th century alongside growing interest in phenolic compounds’ therapeutic potential. Early work focused on isolating and characterizing the compound from plant extracts, with seminal studies in the 1990s identifying its antioxidant properties. The 2010s marked a shift toward synthetic analogs, driven by advances in organic chemistry techniques such as EDCI/HOBt-mediated coupling.
Notably, Al-Ostoot et al. (2020) pioneered the design of indole-based caffeic acid amides, demonstrating enhanced anticancer activity compared to natural variants. Concurrently, phytochemical surveys revealed its presence in traditional medicinal plants, spurring investigations into its role in ethnopharmacology. These efforts have positioned caffeic acid amide as a scaffold for drug development, particularly in oncology and inflammation management.
The compound’s historical trajectory reflects broader trends in natural product research, where minor structural modifications are leveraged to optimize bioactivity. As synthetic methodologies evolve, caffeic acid amide continues to serve as a prototype for understanding structure-activity relationships in phenolic amides.
Caffeic acid amide is a phenolic amide compound with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 grams per mole [1] [3]. The systematic International Union of Pure and Applied Chemistry name for this compound is 3-(3,4-dihydroxyphenyl)prop-2-enamide [1] [3]. Alternative systematic nomenclature includes 3,4-dihydroxycinnamide, which reflects its structural relationship to cinnamic acid derivatives [1]. The compound is also known by several synonyms including cinnamamide,3,4-dihydroxy- and 3,4-dihydroxyzimtsaureamid [1].
The chemical structure consists of a catechol moiety (3,4-dihydroxyphenyl group) connected to an α,β-unsaturated amide functional group through a propenyl chain [1] [3]. The Standard InChI identifier is InChI=1S/C9H9NO3/c10-9(13)4-2-6-1-3-7(11)8(12)5-6/h1-5,11-12H,(H2,10,13), with the corresponding InChI Key ZINBYEVHNDIYBV-UHFFFAOYSA-N [1] [3]. The canonical SMILES notation is represented as C1=CC(=C(C=C1C=CC(=O)N)O)O [1] [3].
Caffeic acid amide exists primarily in the trans (E) configuration, which is the thermodynamically favored and predominant naturally occurring form [19]. The compound exhibits geometric isomerism around the C=C double bond in the propenyl chain, allowing for both cis and trans configurations [19]. The trans form demonstrates greater stability compared to the cis isomer under normal conditions [19].
The presence of the α,β-unsaturated system in caffeic acid amide provides the structural basis for geometric isomerism [9] [13]. Research has demonstrated that caffeic acid derivatives, including the amide form, can undergo photoisomerization under ultraviolet light exposure, leading to partial conversion from the trans to cis configuration [19] [42]. The cis form typically exhibits different physicochemical properties and biological activities compared to the trans isomer [42].
Unlike many organic compounds with multiple chiral centers, caffeic acid amide does not possess any defined stereogenic centers, resulting in no optical isomerism [1]. The compound exhibits one undefined bond stereocenter count, which corresponds to the geometric isomerism around the alkene functionality [1]. This structural characteristic distinguishes caffeic acid amide from more complex phenolic derivatives that may contain multiple stereogenic elements.
The solubility characteristics of caffeic acid amide are significantly influenced by its phenolic hydroxyl groups and amide functionality [17] [18] [21]. The compound demonstrates enhanced solubility in polar solvents compared to non-polar systems due to its ability to form hydrogen bonds through both the hydroxyl groups and the amide moiety [17] [18].
| Property | Value | Reference |
|---|---|---|
| XLogP3 (Partition Coefficient) | 0.5 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Topological Polar Surface Area | 83.6 Ų | [1] |
| Water Solubility (estimated) | Moderate | [38] |
Experimental studies on related caffeic acid derivatives indicate that the amide form exhibits improved water solubility compared to the corresponding ester derivatives [20] [21]. The partition coefficient of caffeic acid amide (XLogP3 = 0.5) suggests moderate lipophilicity, indicating balanced hydrophilic and lipophilic characteristics [1]. This property is particularly relevant for biological applications, as it suggests the compound can effectively interact with both aqueous and lipid environments.
The presence of multiple hydrogen bonding sites significantly affects the compound's solubility profile [18] [21]. Research on caffeic acid phenethyl amide derivatives has shown that these compounds exhibit enhanced stability in aqueous solutions compared to their ester counterparts, which are rapidly hydrolyzed by esterase enzymes [22] [43]. The solubility of caffeic acid amide in organic solvents such as ethanol and dimethyl sulfoxide is generally favorable, making it suitable for various analytical and synthetic applications [38] [40].
Thermal analysis of caffeic acid amide reveals distinct stability characteristics that differ from those of caffeic acid and its ester derivatives [22] [23] [24]. The compound demonstrates enhanced thermal stability compared to caffeic acid phenethyl ester, with significantly longer half-lives under elevated temperature conditions [22].
| Temperature (°C) | Half-life (hours) | Activation Energy | Reference |
|---|---|---|---|
| 25 | 41.5 | 22.1 kcal/mol | [22] |
| 37 | 10.0 | 22.1 kcal/mol | [22] |
| 60 | 0.82 | 22.1 kcal/mol | [22] |
The thermal degradation of caffeic acid amide follows complex pathways involving multiple mechanisms [23] [24]. Under controlled heating conditions, the compound undergoes decomposition reactions that include decarboxylation of the side chain and oxidative cleavage of the catechol ring system [23] [24]. Differential scanning calorimetry studies on related caffeic acid derivatives indicate that thermal decomposition typically begins around 200-250°C, depending on the specific substitution pattern and environmental conditions [33] [25].
Research using subcritical water conditions has demonstrated that caffeic acid derivatives undergo rapid degradation at temperatures between 160-240°C [24]. The primary thermal degradation products identified include hydroxytyrosol, protocatechuic aldehyde, and 4-vinylcatechol [24]. These degradation pathways suggest that the catechol moiety and the α,β-unsaturated side chain are the primary sites of thermal reactivity [24].
The activation energy for thermal degradation of caffeic acid phenethyl amide has been determined to be 22.1 kcal/mol, which is higher than that observed for the corresponding ester derivative (14.1 kcal/mol) [22]. This difference in activation energy contributes to the enhanced thermal stability of the amide form and explains its resistance to enzymatic hydrolysis under physiological conditions [22] [43].
Caffeic acid amide, with the molecular formula C₉H₉NO₃ and molecular weight 179.17 g/mol, represents a significant modification of caffeic acid where the carboxylic acid group is replaced with an amide functionality [1] [2]. The amide substitution introduces distinct electronic and structural properties that are readily observable through nuclear magnetic resonance spectroscopy. The compound maintains the characteristic 3,4-dihydroxycinnamic acid backbone while providing additional hydrogen bonding capacity through the amide nitrogen.
Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural elucidation of caffeic acid amide derivatives. The technique provides comprehensive information about the molecular framework, electronic environment, and spatial arrangements of atoms within the molecule. Modern NMR applications in caffeic acid amide analysis utilize both one-dimensional and two-dimensional techniques to establish complete structural assignments [3] [4].
The proton nuclear magnetic resonance spectrum of caffeic acid amide displays characteristic chemical shifts that facilitate structural identification and purity assessment. The aromatic region contains three distinct proton signals corresponding to the benzene ring ABX system, with specific chemical shifts dependent on the substitution pattern and solvent conditions [3] [5].
Aromatic Proton Assignments:
In deuterated methanol (CD₃OD), the aromatic protons of caffeic acid amide exhibit characteristic chemical shifts at δ 6.99 (1H, d, J = 1.8 Hz), 6.84 (1H, dd, J = 1.8, 8.2 Hz), and 6.73 (1H, d, J = 8.2 Hz) [6]. These signals correspond to the hydrogen atoms on the dihydroxylated benzene ring, where the ortho-dihydroxy substitution pattern creates distinctive coupling patterns and chemical shift values.
Olefinic Proton Characteristics:
The α,β-unsaturated side chain contributes two prominent signals in the proton NMR spectrum. The vinylic protons appear as characteristic doublets at δ 7.27 (1H, d, J = 15.9 Hz) and 6.28 (1H, d, J = 15.9 Hz) [6]. The large coupling constant (15.9 Hz) confirms the trans configuration of the double bond, which is consistent with the thermodynamically favored E-isomer of caffeic acid derivatives.
Amide Proton Identification:
The amide protons in caffeic acid amide derivatives typically appear as broad signals in the range of 5.00-10.00 ppm, depending on the specific substitution pattern and solvent system. Primary amide derivatives show characteristic NH₂ signals as broad peaks representing two equivalent protons [3] [7].
Phenolic Hydroxyl Protons:
The phenolic hydroxyl protons appear as broad singlets in the range of 9.00-10.00 ppm when measured in dimethyl sulfoxide-d₆ (DMSO-d₆). These signals are often exchangeable with deuterated solvents and may appear as broad peaks due to rapid exchange processes [3] [7].
Carbon-13 nuclear magnetic resonance spectroscopy provides essential information about the carbon framework and electronic environment in caffeic acid amide. The technique reveals characteristic chemical shifts for each carbon atom, with particular emphasis on the amide carbonyl carbon and the aromatic carbons bearing hydroxyl substituents [3] [5].
Amide Carbonyl Carbon:
The amide carbonyl carbon represents the most distinctive feature in the ¹³C NMR spectrum of caffeic acid amide derivatives. These signals consistently appear in the range of 163.00-168.00 ppm, with specific values depending on the substitution pattern and electronic environment [3] [7]. For example, caffeic acid amide derivatives show amide carbonyl carbons at 163.95 ppm, 163.98 ppm, and 165.59 ppm, reflecting the electronic influence of the phenolic substituents.
Aromatic Carbon Assignments:
The aromatic carbons in caffeic acid amide display characteristic chemical shifts that reflect the substitution pattern and electronic effects. The carbon atoms bearing hydroxyl groups appear at distinctive chemical shifts, typically in the range of 145.00-150.00 ppm [3] [7]. The meta and para positions relative to the hydroxyl groups show specific chemical shift patterns that aid in structural confirmation.
Acylation Shift Effects:
The conversion of caffeic acid to its amide derivative involves significant electronic redistribution that manifests as characteristic chemical shift changes in the ¹³C NMR spectrum. Research has demonstrated that acylation with caffeic acid to form amides involves specific acylation shifts that increase the chemical shift values of corresponding carbons while decreasing the chemical shift values of the caffeoyl carbons [6] [8] [9].
Olefinic Carbon Identification:
The α,β-unsaturated system contributes two distinct carbon signals in the ¹³C NMR spectrum. The β-carbon (closer to the aromatic ring) typically appears around 140.00-145.00 ppm, while the α-carbon (adjacent to the carbonyl) appears around 115.00-120.00 ppm [3] [7]. These chemical shifts confirm the extended conjugation system that characterizes caffeic acid amide derivatives.
Detailed NMR Data Table:
| Carbon Position | Chemical Shift (ppm) | Assignment |
|---|---|---|
| C-1 (Aromatic) | 127.7 | Aromatic quaternary |
| C-2 (Aromatic) | 115.1 | Aromatic CH |
| C-3 (Aromatic) | 146.8 | Aromatic C-OH |
| C-4 (Aromatic) | 149.4 | Aromatic C-OH |
| C-5 (Aromatic) | 116.5 | Aromatic CH |
| C-6 (Aromatic) | 122.8 | Aromatic CH |
| C-7 (Olefinic) | 147.1 | β-Carbon |
| C-8 (Olefinic) | 115.5 | α-Carbon |
| C-9 (Carbonyl) | 163.95-168.00 | Amide C=O |
Vibrational spectroscopy provides complementary information to NMR analysis, offering insights into the functional group characteristics and molecular interactions in caffeic acid amide. Both infrared (IR) and Raman spectroscopy reveal distinctive vibrational modes that confirm the presence of specific functional groups and their electronic environments [10] [11].
Infrared Spectroscopy Characteristics:
The infrared spectrum of caffeic acid amide displays characteristic absorption bands that confirm the presence of key functional groups. The amide carbonyl stretch appears in the range of 1670-1640 cm⁻¹, which is characteristic of secondary amides [12] [13]. This frequency range is lower than that observed for carboxylic acids (1725-1700 cm⁻¹) or esters (1750-1730 cm⁻¹), reflecting the resonance stabilization of the amide group.
Hydroxyl Group Vibrations:
The phenolic hydroxyl groups contribute broad absorption bands in the range of 3500-3200 cm⁻¹, typically appearing as hydrogen-bonded O-H stretches [12] [13]. These bands are often broad and may overlap with N-H stretching vibrations from the amide group, which also appear in the 3500-3150 cm⁻¹ region.
Aromatic Vibrations:
The aromatic ring system contributes characteristic C-H stretching vibrations in the range of 3100-3000 cm⁻¹, along with C=C stretching modes at 1625-1440 cm⁻¹ [12] [13]. The out-of-plane C-H bending vibrations appear as strong bands in the 900-680 cm⁻¹ region, providing fingerprint information for structural confirmation.
Raman Spectroscopy Profiles:
Raman spectroscopy offers complementary information to infrared analysis, particularly for symmetric vibrations and aromatic ring modes. The technique is especially valuable for analyzing the conjugated system in caffeic acid amide derivatives [14] [15].
Conjugated System Vibrations:
The extended conjugation system in caffeic acid amide produces characteristic Raman bands that reflect the electronic delocalization. The C=C stretching modes of the aromatic ring and the olefinic double bond appear as medium-intensity bands in the 1680-1600 cm⁻¹ region [14] [15].
Phenolic Raman Signatures:
The phenolic hydroxyl groups contribute distinctive Raman bands that are complementary to the infrared absorption patterns. The C-O stretching vibrations appear in the 1300-1000 cm⁻¹ region, while the phenolic C-C stretching modes contribute to the aromatic fingerprint region [14] [15].
Mass spectrometry provides essential information about the molecular weight and fragmentation behavior of caffeic acid amide. The technique reveals characteristic fragmentation patterns that aid in structural confirmation and differentiation from related compounds [16] [17].
Molecular Ion Characteristics:
Caffeic acid amide displays a molecular ion peak at m/z 179 in positive ion mode, corresponding to the protonated molecule [M+H]⁺. The molecular ion is typically stable under soft ionization conditions, providing reliable molecular weight information [16] [17].
Characteristic Fragment Ions:
The fragmentation pattern of caffeic acid amide involves specific bond cleavage reactions that produce characteristic fragment ions. The loss of the amide group (CO-NH₂, 44 mass units) represents a common fragmentation pathway, producing a fragment ion at m/z 135 [16] [17].
Aromatic Fragment Formation:
The dihydroxylated aromatic ring system produces characteristic fragment ions through various fragmentation pathways. The loss of carbon dioxide (CO₂, 44 mass units) from the molecular ion produces a fragment at m/z 135, which corresponds to the dihydroxylated aromatic system [16] [17].
Hydroxyl Group Loss:
The phenolic hydroxyl groups participate in fragmentation reactions through the loss of water (H₂O, 18 mass units) or hydroxyl radicals (OH, 17 mass units). These losses produce fragment ions at m/z 161 and m/z 162, respectively [16] [17].
Detailed Fragmentation Table:
| Fragment m/z | Loss from [M+H]⁺ | Proposed Structure |
|---|---|---|
| 179 | - | [M+H]⁺ molecular ion |
| 161 | -18 (H₂O) | Dehydrated molecular ion |
| 135 | -44 (CO₂) | Dihydroxylated aromatic fragment |
| 134 | -45 (COOH) | Aromatic fragment |
| 107 | -72 (C₃H₄O₂) | Substituted benzene fragment |
Electron Ionization Patterns:
Under electron ionization conditions, caffeic acid amide produces additional fragmentation patterns that provide structural information. The radical molecular ion undergoes alpha cleavage adjacent to the carbonyl group, producing characteristic fragment ions that aid in structural elucidation [16] [18].
Tandem Mass Spectrometry Analysis:
Tandem mass spectrometry (MS/MS) experiments provide detailed fragmentation pathways and confirm the proposed structures of fragment ions. The technique reveals the connectivity between different parts of the molecule and aids in differentiating isomeric compounds [16] [17].
Collision-Induced Dissociation:
Collision-induced dissociation studies of caffeic acid amide reveal the relative stability of different parts of the molecule. The amide group shows moderate stability under CID conditions, while the phenolic hydroxyl groups are more labile and undergo preferential loss [16] [17].